Hidrato de calcio de mitiglinida

Descripción general

Descripción

Mitiglinide is a drug used for the treatment of type 2 diabetes . It belongs to the meglitinide class of blood glucose-lowering drugs . It stimulates insulin secretion in beta-cells by closing off ATP-dependent potassium ion channels . It is currently co-marketed in Japan by Kissei and Takeda .

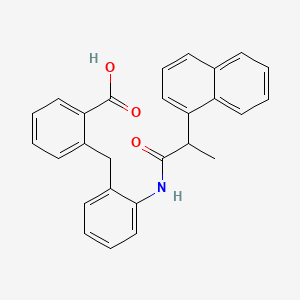

Synthesis Analysis

Mitiglinide can be synthesized from diethyl succinate and benzaldehyde via 9 chain steps including Stobble condensation, hydrolyzation, reduction, salt formation, acidification, two acylations, hydrolyzation, and salt formation . The total yield of mitiglinide was 9% .Molecular Structure Analysis

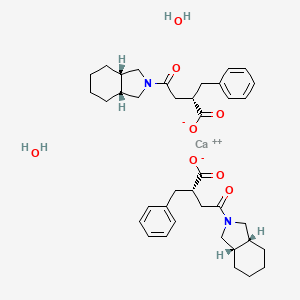

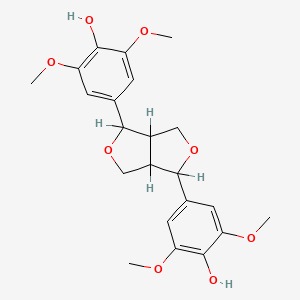

The molecular formula of Mitiglinide calcium hydrate is C38H52CaN2O8 . The average weight is 704.918 and the monoisotopic weight is 704.3349575 . The IUPAC name is calcium bis ((2S)-4- [(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate .Chemical Reactions Analysis

Mitiglinide is thought to stimulate insulin secretion by binding to and blocking ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . Closure of potassium channels causes depolarization which stimulates calcium influx through voltage-gated calcium channels .Aplicaciones Científicas De Investigación

Tratamiento de la diabetes tipo 2

Hidrato de calcio de mitiglinida se utiliza principalmente para el tratamiento de la diabetes tipo 2. Estimula la secreción de insulina en las células beta al cerrar los canales de iones de potasio dependientes de ATP, lo que ayuda a controlar los niveles de glucosa en sangre .

Estimulación de la secreción de insulina

Este compuesto actúa como un agente estimulante de la secreción de insulina de acción rápida. Al cerrar los canales de K+ sensibles al ATP en las células beta pancreáticas, induce al cuerpo a liberar insulina, lo que ayuda en el control de la diabetes mellitus .

Perfil farmacológico

La mitiglinida tiene un inicio rápido y pertenece a la clase de las glinidas. Su capacidad para estimular la liberación temprana de insulina con una duración corta de acción la hace eficaz para mejorar la hiperglucemia posprandial .

Mejor atracción a las células beta pancreáticas

La investigación sugiere que la mitiglinida activa particularmente las células beta pancreáticas a través de una mejor atracción, lo que resulta en menos efectos secundarios en comparación con las meglitinidas anteriores .

Sistema de administración de fármacos gastroretentivo

Los estudios han explorado el uso de la mitiglinida en sistemas de administración de fármacos gastroretentivos, como las microesponjas flotantes, que pueden mejorar el control glucémico al afectar los niveles de glucosa en plasma después de comer .

Mecanismo De Acción

Mitiglinide calcium hydrate, also known as Mitiglinide calcium dihydrate, is a fascinating compound with a significant role in the treatment of type 2 diabetes . This article will delve into the various aspects of its mechanism of action.

Target of Action

Mitiglinide primarily targets ATP-sensitive potassium (K+) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . These channels play a crucial role in insulin secretion, making them a vital target for diabetes treatment .

Mode of Action

Mitiglinide stimulates insulin secretion by binding to and blocking ATP-sensitive K+ channels in pancreatic beta-cells . The closure of these potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels . The resulting high intracellular calcium concentration triggers the exocytosis of insulin granules .

Biochemical Pathways

The primary biochemical pathway affected by Mitiglinide involves the regulation of insulin secretion. By blocking ATP-sensitive K+ channels, Mitiglinide influences the membrane potential of pancreatic beta-cells . This action leads to the opening of voltage-gated calcium channels and the subsequent release of insulin .

Safety and Hazards

When handling Mitiglinide calcium hydrate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Direcciones Futuras

Mitiglinide calcium hydrate is currently approved for use in Japan but has not yet gained FDA approval . There are ongoing research efforts to develop new formulations of Mitiglinide, such as gastroretentive floating matrix tablets, to prolong its gastric residence time for better absorption . These developments could potentially enhance patient compliance and offer better management of type II diabetes .

Propiedades

IUPAC Name |

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVLNUAVAONTEW-UZYHXJQGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52CaN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046728 | |

| Record name | Mitiglinide calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207844-01-7 | |

| Record name | Mitiglinide calcium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207844017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitiglinide calcium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric acid calcium salt dehydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITIGLINIDE CALCIUM DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9651C21W3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)

![4,4-Bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid](/img/structure/B1662449.png)